molecular formula C12H8Cl2 B164882 2,5-Dichlorobiphenyl CAS No. 34883-39-1

2,5-Dichlorobiphenyl

Cat. No. B164882
CAS RN: 34883-39-1
M. Wt: 223.09 g/mol
InChI Key: KKQWHYGECTYFIA-UHFFFAOYSA-N
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Description

2,5-Dichlorobiphenyl is a chemical compound also known as a polychlorinated biphenyl (PCB) congener . It is a dichlorobiphenyl that is p-dichlorobenzene in which one of the hydrogens has been replaced by a phenyl group .


Molecular Structure Analysis

The molecular formula of 2,5-Dichlorobiphenyl is C12H8Cl2 . It is a dichlorobiphenyl that is p-dichlorobenzene in which one of the hydrogens has been replaced by a phenyl group .


Chemical Reactions Analysis

The transformation of 2,5-Dichlorobiphenyl can occur through various reactions. For instance, it can be transformed into 2,5-dichlorobenzoic acid . Other reactions include anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .


Physical And Chemical Properties Analysis

2,5-Dichlorobiphenyl has a melting point of 22.5°C, a boiling point of 289.78°C, and a density of 1.2490 . Its water solubility is 1.116mg/L at 25 ºC .

Scientific Research Applications

Environmental Science and Pollution Research

  • Field : Environmental Science and Pollution Research .
  • Application : The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
  • Methods : The bacterium was grown on succinate and biphenyl, and the transformation of OH-2,5-DCBs was correlated with the expression of genes of the biphenyl pathway .

Biodegradation by Pseudomonas sp. strain UCR2

  • Field : Microbiology .
  • Application : Pseudomonas sp. strain UCR2 is capable of mineralizing both 2-chloro- and 2,5-dichlorobiphenyl .
  • Methods : Strain UCR2 was grown on 2,5-dichlorobiphenyl, requiring a period of 8 weeks to reach an optical density of 0.2 .
  • Results : A 48.9% release of the initial radioactivity as 14CO2 was observed, indicating the mineralization of 2,5-dichlorobiphenyl .

Transformation of Hydroxylated Derivatives

  • Field : Environmental Science and Pollution Research .
  • Application : The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) (2′-hydroxy- (2′-OH-), 3′-OH-, and 4′-OH-2,5-DCB) when biphenyl was used as the carbon source .
  • Methods : The bacterium was grown on succinate and biphenyl, and the transformation of OH-2,5-DCBs was correlated with the expression of genes of the biphenyl pathway .

Endocrine Disruptor

  • Field : Biochemistry .
  • Application : 2,5-Dichlorobiphenyl is known to act as an endocrine disruptor .
  • Methods : This application is based on the compound’s ability to disrupt the functions of the endocrine (hormone) system .
  • Results : The specific outcomes of this disruption can vary widely, but it is generally agreed that such disruption can have significant impacts on health and development .

Transformation of Hydroxylated Derivatives of 2,4,6-Trichlorobiphenyl

  • Field : Environmental Science and Pollution Research .
  • Application : The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) (2′-hydroxy- (2′-OH-), 3′-OH-, and 4′-OH-2,5-DCB) when biphenyl was used as the carbon source .
  • Methods : The bacterium was grown on succinate and biphenyl, and the transformation of OH-2,5-DCBs was correlated with the expression of genes of the biphenyl pathway .

Persistent Organic Pollutant

  • Field : Environmental Science .
  • Application : 2,5-Dichlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
  • Methods : This classification is based on the compound’s resistance to degradation and its ability to persist in the environment .
  • Results : The persistence of these pollutants can have significant impacts on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and so biomagnify in food chains .

Safety And Hazards

2,5-Dichlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .

properties

IUPAC Name

1,4-dichloro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQWHYGECTYFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073480
Record name 2,5-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobiphenyl

CAS RN

34883-39-1
Record name 2,5-Dichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34883-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobiphenyl
Source EPA DSSTox
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Record name 2,5-Dichlorobiphenyl
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Record name 2,5-DICHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
489
Citations
WJ Hickey, V Brenner, DD Focht - FEMS microbiology letters, 1992 - academic.oup.com
Pseudomonas sp. strain UCR2 was isolated from a multi-chemostat mating experiment between a chlorobenzoate-degrader, Pseudomonas aeruginosa strain JB2, and a chlorobiphenyl…
Number of citations: 59 academic.oup.com
R Tehrani, MM Lyv, B Van Aken - Environmental Science and Pollution …, 2014 - Springer
The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB…
Number of citations: 12 link.springer.com
S Morelis, H van den Heuvel, PCM van Noort - Chemosphere, 2007 - Elsevier
We determined the maximum amounts of added phenanthrene, chrysene, and 2,5-dichlorobiphenyl sorbed onto high-energy adsorption sites in a sediment on bi-solute experiments. …
Number of citations: 18 www.sciencedirect.com
G Köller, M Möder, K Czihal - Chemosphere, 2000 - Elsevier
The enzyme-induced decomposition and biodegradation of PCB were investigated. 2,5-Dichlorobiphenyl (PCB 9) and 2,2 ′ ,5,5 ′ -tetrachlorobiphenyl (PCB 52) were used as …
Number of citations: 105 www.sciencedirect.com
V Percec, S Okita, R Weiss - Macromolecules, 1992 - ACS Publications
This paper describes a novel method for the synthesis of soluble polyphenylenes, which consists of the Ni (0)-catalyzed homocoupling reaction of bis [[(trifluoromethyl) sulfonyl] oxy] …
Number of citations: 105 pubs.acs.org
S Subramanian, JL Schnoor… - Environmental science & …, 2017 - ACS Publications
Plants metabolize polychlorinated biphenyls (PCBs) into hydroxylated derivatives (OH-PCBs), which are sometimes more toxic than the parent PCBs. The objective of this research was …
Number of citations: 35 pubs.acs.org
Y Hurtubise, D Barriault, M Sylvestre - Journal of Bacteriology, 1998 - Am Soc Microbiol
Biphenyl dioxygenase (BPH dox) oxidizes biphenyl on adjacent carbons to generate 2,3-dihydro-2,3-dihydroxybiphenyl inComamonas testosteroni B-356 and in Pseudomonassp. …
Number of citations: 103 journals.asm.org
F Zamcho, A Newborn, A Karamat… - … Agricultural Science & …, 2021 - ACS Publications
Growing bioenergy feedstock plants on contaminated land for the combined benefits of bioenergy production and land remediation is an attractive strategy to increase the cost-efficiency …
Number of citations: 1 pubs.acs.org
G Gryglewicz, M Stolarski, S Gryglewicz, A Klijanienko… - Chemosphere, 2006 - Elsevier
The hydrodechlorination (HDCl) process of 2,3-, 2,4- and 2,5-dichlorobiphenyls was studied over a sulphided Ni–Mo/Al 2 O 3 catalyst in a stirred autoclave at a hydrogen pressure of …
Number of citations: 37 www.sciencedirect.com
GH Beaven, PBD De La Mare, M Hassan… - Journal of the …, 1961 - pubs.rsc.org
Materials and Methods.-Some of the materials and methods have been described in previous papers in this series. 2-Chlorobiphenyl, mp 33.5"(Iit., lo 34') was prepared from% …
Number of citations: 12 pubs.rsc.org

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